Brilaroxazine - 2036070-48-9

Brilaroxazine

Catalog Number: EVT-8362691
CAS Number: 2036070-48-9
Molecular Formula: C22H25Cl2N3O3
Molecular Weight: 450.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brilaroxazine (RP5063) is an investigational atypical antipsychotic which is under development by Reviva Pharmaceuticals for the treatment of schizophrenia and schizoaffective disorder. Reviva Pharmaceuticals also intends to investigate RP5063 for the treatment of bipolar disorder, major depressive disorder, psychosis/agitation associated with Alzheimer's disease, Parkinson's disease psychosis, attention deficit hyperactivity disorder (ADD/ADHD), and autism. As of May 2015, it is in phase III clinical trials for schizophrenia.
Source and Classification

Brilaroxazine is classified under antipsychotic agents and is currently in various phases of clinical trials, with its highest phase being Phase 3 for schizophrenia . The compound was developed by Reviva Pharmaceuticals, which has focused on creating effective treatments for psychiatric disorders. The compound's molecular formula is C22H25Cl2N3O3C_{22}H_{25}Cl_{2}N_{3}O_{3}, and it has been assigned the CAS Registry Number 1239729-06-6 .

Synthesis Analysis

Methods of Synthesis

The synthesis of Brilaroxazine involves several key steps that utilize established organic chemistry techniques. The compound is synthesized through a multi-step process that includes:

  1. Formation of the piperazine ring: This step typically involves the reaction of appropriate amines with cyclic compounds to form the piperazine structure.
  2. Introduction of the benzo[b][1,4]oxazine moiety: This involves coupling reactions that link the piperazine to the oxazine ring system.
  3. Chlorination: The introduction of chlorine atoms into specific positions on the aromatic rings enhances the pharmacological properties of the compound.

Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are often proprietary but are critical in optimizing the synthesis for scalability and purity .

Molecular Structure Analysis

Structure and Data

Brilaroxazine features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The key components include:

  • A piperazine ring, which is crucial for binding to serotonin and dopamine receptors.
  • A benzo[b][1,4]oxazine core that enhances receptor affinity.
  • Two chlorine substituents on an aromatic system that improve lipophilicity and receptor interaction.

The molecular structure can be represented as follows:

Molecular Structure C22H25Cl2N3O3\text{Molecular Structure }C_{22}H_{25}Cl_{2}N_{3}O_{3}

Crystallographic studies have provided insights into its binding interactions, particularly within the target receptor sites .

Chemical Reactions Analysis

Reactions and Technical Details

Brilaroxazine undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  1. Nucleophilic substitutions: These are critical during the formation of the piperazine ring.
  2. Electrophilic aromatic substitutions: Used for introducing chlorine atoms into the aromatic rings.
  3. Binding interactions: In vivo, Brilaroxazine interacts with serotonin and dopamine receptors through competitive binding mechanisms, influencing neurotransmitter activity.

Understanding these reactions helps in optimizing both synthesis and therapeutic efficacy .

Mechanism of Action

Process and Data

Brilaroxazine's mechanism of action involves a multi-faceted approach to modulating neurotransmitter systems:

  • Partial agonism at 5-HT1A receptors: This action may help alleviate anxiety and depressive symptoms associated with schizophrenia.
  • Antagonism at 5-HT6 receptors: This contributes to cognitive enhancement effects.
  • Partial agonism at 5-HT2A receptors: This may reduce positive symptoms such as hallucinations.

Pharmacokinetic studies indicate that Brilaroxazine has a relatively long half-life (approximately 60 hours), allowing for sustained therapeutic effects with once-daily dosing .

Physical and Chemical Properties Analysis

Physical Properties

Brilaroxazine exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles during synthesis; minimal reactivity under physiological conditions due to its designed stability.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Brilaroxazine is primarily being studied for its potential applications in treating:

  • Schizophrenia: Demonstrated efficacy in reducing both positive and negative symptoms in clinical trials.
  • Schizoaffective disorder: Ongoing studies aim to validate its effectiveness in this population.

The compound represents a promising advancement in psychiatric pharmacotherapy, potentially offering improved outcomes compared to existing treatments .

Properties

CAS Number

2036070-48-9

Product Name

Brilaroxazine

IUPAC Name

6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one

Molecular Formula

C22H25Cl2N3O3

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28)

InChI Key

PMKMNTBZJOXTJW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.